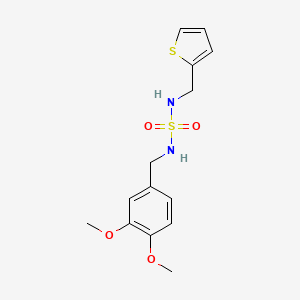

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide

Descripción

BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S2/c1-19-13-6-5-11(8-14(13)20-2)9-15-22(17,18)16-10-12-4-3-7-21-12/h3-8,15-16H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHMOWILSGGOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, therapeutic applications, and other relevant studies.

- Molecular Formula : C14H18N2O4S2

- Molecular Weight : 342.43 g/mol

- Purity : Typically ≥ 95%

The compound features a sulfamide group, which is significant for its biological activity, particularly in enzyme inhibition and therapeutic applications.

Enzyme Inhibition

The sulfamide moiety in N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide has been identified as a crucial component for inhibiting various enzymes. Notably:

- Carbonic Anhydrases : These enzymes play a vital role in physiological processes such as respiration and acid-base balance. Compounds with sulfamide groups have shown promise in developing inhibitors that can modulate these pathways effectively.

- Proteases : The compound has demonstrated inhibitory effects on aspartic proteases and serine proteases, which are critical in many biological processes including protein digestion and cell signaling. The unique binding properties of the sulfamide group enhance the affinity for these target enzymes.

Cancer Treatment

Research indicates that sulfonamide derivatives, including N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide, may have applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-activated compounds to produce reactive oxygen species that can induce cell death in tumor cells. Studies have shown that specific derivatives exhibit high singlet oxygen quantum yields, making them suitable candidates for PDT.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide is essential for evaluating its therapeutic potential. Theoretical studies using models like ADMETLab have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles:

| Parameter | Value |

|---|---|

| Caco-2 Permeability | Low permeability |

| Human Intestinal Absorption | Low absorption |

| Plasma Protein Binding | Low binding |

| Volume of Distribution | Optimal |

| Clearance Rate | Low clearance rate |

These parameters suggest that while the compound may have limited absorption and distribution characteristics, it could still be effective within specific therapeutic contexts .

Case Studies and Research Findings

- Enzyme Inhibition Study : A study highlighted the effectiveness of sulfamide derivatives as inhibitors of carbonic anhydrases, showing IC50 values that indicate strong binding affinity and potential therapeutic application in conditions like glaucoma and obesity.

- Photodynamic Therapy Application : Research on related sulfonamides demonstrated their ability to act as photosensitizers in PDT, leading to significant tumor reduction in animal models when combined with appropriate light exposure.

- Antifungal Activity Assessment : A comparative study evaluated various sulfonamides against fungal strains and found that certain modifications significantly enhanced antifungal efficacy compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.